Carbophenothion

Catalog No.
S522699
CAS No.
786-19-6
M.F
C11H16ClO2PS3
M. Wt
342.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carbophenothion

CAS Number

786-19-6

Product Name

Carbophenothion

IUPAC Name

(4-chlorophenyl)sulfanylmethylsulfanyl-diethoxy-sulfanylidene-λ5-phosphane

Molecular Formula

C11H16ClO2PS3

Molecular Weight

342.9 g/mol

InChI

InChI=1S/C11H16ClO2PS3/c1-3-13-15(16,14-4-2)18-9-17-11-7-5-10(12)6-8-11/h5-8H,3-4,9H2,1-2H3

InChI Key

VEDTXTNSFWUXGQ-UHFFFAOYSA-N

SMILES

CCOP(=S)(OCC)SCSC1=CC=C(C=C1)Cl

Solubility

Miscible with vegetable oils and most org solvents
SOL IN KEROSENE, XYLENE, ALCOHOLS, KETONES, & ESTERS
In water, 0.63 mg/l @ 20 °C
Solubility in water: none

Synonyms

Dagadip; Lethox; Endyl; NSC 231691; NSC-231691; NSC231691

Canonical SMILES

CCOP(=S)(OCC)SCSC1=CC=C(C=C1)Cl

Description

The exact mass of the compound Carbophenothion is 341.9739 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.84e-06 mmiscible with vegetable oils and most org solventssol in kerosene, xylene, alcohols, ketones, & estersin water, 0.63 mg/l @ 20 °csolubility in water: none. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 231691. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Organothiophosphorus Compounds - Supplementary Records. It belongs to the ontological category of organic sulfide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Acaricides, Insecticides. However, this does not mean our product can be used or applied in the same or a similar way.

Insecticide Properties

Carbophenothion is an organophosphate insecticide that was once widely used in agriculture. Its primary mode of action involves inhibiting the acetylcholinesterase enzyme in insects, leading to uncontrolled muscle contractions and ultimately death []. Scientific research has explored its effectiveness against a variety of pests, including:

  • Mosquitoes []
  • Ticks []
  • Lice
  • Beetles
  • Weevils

Environmental Fate

Scientific research has also investigated the environmental fate of carbophenothion. Studies have shown that it can break down in soil and water, but the rate of degradation can vary depending on factors like temperature, pH, and microbial activity []. This research helps scientists understand the potential environmental impact of carbophenothion use.

Toxicological Effects

A significant area of scientific research on carbophenothion focuses on its toxicological effects. Studies have demonstrated that it can be harmful to humans and animals if ingested, inhaled, or absorbed through the skin []. Symptoms of carbophenothion poisoning can include nausea, vomiting, diarrhea, dizziness, and muscle weakness. In severe cases, it can lead to respiratory failure and death []. This research has played a crucial role in raising awareness about the safety hazards associated with carbophenothion use.

Carbophenothion is an organophosphate compound primarily used as an insecticide and acaricide in agricultural settings. Its chemical structure includes a chlorinated aromatic ring, making it a halogenated derivative. At room temperature, it appears as a colorless to yellow-brown liquid with a characteristic mercaptan-like odor, reminiscent of rotten eggs. The compound has a boiling point of approximately 82 °C and is insoluble in water, exhibiting lipophilic properties that contribute to its persistence in soil environments .

Carbophenothion acts as an acetylcholinesterase inhibitor. Acetylcholinesterase (AChE) is a critical enzyme in the nervous system responsible for breaking down the neurotransmitter acetylcholine. By inhibiting AChE, carbophenothion disrupts nerve impulse transmission, leading to symptoms like muscle twitching, paralysis, and respiratory failure [].

Carbophenothion is a highly toxic compound. Exposure can occur through inhalation, ingestion, or skin contact. Symptoms of poisoning can range from mild nausea and dizziness to severe respiratory problems and death.

  • Acute Toxicity: The oral LD50 (lethal dose for 50% of exposed population) in rats is 5-14 mg/kg []. This indicates very high acute toxicity.
  • Chronic Toxicity: Long-term exposure to carbophenothion has been linked to neurologic effects and potential carcinogenicity.
  • Flammability: Carbophenothion is combustible and may release toxic fumes upon burning.

Carbophenothion exhibits significant biological activity as a neurotoxin and cholinesterase inhibitor. Acute exposure can lead to symptoms such as sweating, muscle spasms, seizures, and respiratory distress. The compound is highly toxic to mammals, with an estimated fatal oral dose of approximately 0.6 grams for a 70 kg individual. It also poses risks to aquatic organisms and may have long-term effects on the environment .

Metabolically, carbophenothion is rapidly excreted by mammals, primarily through urine within 24 hours post-exposure. Its metabolites include less toxic forms such as sulfoxides and sulphones .

Carbophenothion can be synthesized through a two-step reaction process starting from 4-chlorothiophenol. The first step involves the reaction of 4-chlorothiophenol with hydrogen chloride and formaldehyde to form chloromethyl-4-chlorophenylsulfide. In the second step, this intermediate reacts with sodium O,O-diethyl dithiophosphate to yield carbophenothion and sodium chloride. Both reactions occur spontaneously under appropriate conditions .

Carbophenothion is primarily employed as an insecticide for a broad range of crops due to its effectiveness against various pests. Its long residual activity makes it suitable for use in agricultural practices where prolonged pest control is necessary. Additionally, its properties as an acaricide allow it to target mite populations effectively .

Studies on carbophenothion interactions reveal its potent neurotoxic effects due to its mechanism as an acetylcholinesterase inhibitor. This inhibition leads to overstimulation of the nervous system, causing various symptoms ranging from mild discomfort to severe neurological impairment. Research indicates that the metabolism of carbophenothion does not involve bioactivation but rather detoxification pathways that produce less harmful metabolites .

Carbophenothion shares structural and functional similarities with other organophosphate compounds. Below are some comparable compounds:

Compound NameChemical StructureUnique Features
MalathionOrganophosphateLess persistent; used in public health
ChlorpyrifosOrganophosphateBroad-spectrum insecticide; more volatile
DiazinonOrganophosphateEffective against a wide range of pests; less toxic than carbophenothion
ParathionOrganophosphateHighly toxic; banned in many countries

Uniqueness of Carbophenothion: Carbophenothion is distinguished by its specific chlorinated aromatic structure and its dual action as both an insecticide and acaricide, providing effective pest control while exhibiting significant toxicity to non-target species.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Carbophenothion appears as an off-white to amber liquid with a mild odor of rotten eggs. Used as an insecticide and acaricide, primarily for citrus crops and deciduous fruits and nuts. (EPA, 1998)
Colorless or light amber liquid; [HSDB] Slight odor of rotten eggs; [CAMEO] Clear liquid; [MSDSonline]
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Color/Form

COLORLESS LIQ
Light amber liquid

XLogP3

5.3

Hydrogen Bond Acceptor Count

5

Exact Mass

341.9738580 g/mol

Monoisotopic Mass

341.9738580 g/mol

Boiling Point

180 °F at 0.01 mmHg (EPA, 1998)
82 °C @ 0.01 mm Hg
at 0.0013kPa: 82 °C

Heavy Atom Count

18

Vapor Density

Relative vapor density (air = 1): 11.8

Density

1.271 at 77 °F (EPA, 1998) - Denser than water; will sink
1.271 @ 25 °C/4 °C
DENSITY: 1.285 @ 20 °C/20 °C /TECHNICAL/
Relative density (water = 1): 1.3

LogP

5.33 (LogP)
log Kow = 5.33
5.1

Odor

MERCAPTAN-LIKE ODOR

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

998NGA2Q61

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H311: Toxic in contact with skin [Danger Acute toxicity, dermal];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Mechanism of Action

Cholinesterase inhibitor.
Some organic compounds (e.g. ...carbophenothion ...) inhibit aliesterases (diethylsuccinase and tributyrinase) at substantially lower daily dosage levels than they require to inhibit cholinesterases to the same degree.

Vapor Pressure

3e-07 mmHg at 68 °F (EPA, 1998)
0.0000003 [mmHg]
3.0X10-7 mm Hg @ 20 °C
Vapor pressure at 20 °C: negligible

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

786-19-6

Absorption Distribution and Excretion

Following intraperitoneal injection /of carbophenothion/, mice excreted over 75% of the dose within 24 hr.
Excretion of carbophenothion is rapid.

Metabolism Metabolites

OXIDATIVE METAB OF TRITHION WAS STUDIED ON FIELD-GROWING LETTUCE. SAMPLES WERE REMOVED @ VARIOUS TIMES AFTER SPRAYING & ANALYZED. ... PRINCIPAL ROUTE OF OXIDN INVOLVED THIOETHER OXIDN TO FORM SULFOXIDE & THEN SULFONE. THIS WAS FOLLOWED BY PHOSPHOROTHIONATE OXIDN TO FORM THIOLPHOSPHATE SULFONE ... .
(14)C-Carbophenothion ... was rapidly and extensively metabolized by the rat. Some of the urinary label was due to products derived from 4-chlorothiophenol either via direct conjugation (glucuronide, 2.9%; sulfate, 5.9%) or via sequential methylation and oxidation to yield 4-chlorophenyl methyl sulfone and its 3-hydroxylation product ... . The major metabolite of /trithion/ ... was p-chlorobenzenesulfinic acid, which probably derived from ... trithion-S-oxide &/or its oxon. The corresponding sulfonic acid ... was also formed ... . At dosages of 5.3 and 0.53 mg/kg trithion, the rat excreted 93 and 40%, respectively, of the dose as a mixture of diethyl phosphate and diethyl thiophosphate.
In the presence of NADPH and under aerobic conditions, thioether containing organophosphorus and carbamate pesticides were oxidized by the flavin-adenine dinucleotide-dependent monooxygenase purified from pig microsomes.
Carbophenothion is metabolized to the oxon, and both compounds are oxidized to the corresponding sulfoxide and sulfone.

Wikipedia

Carbophenothion

Use Classification

Agrochemicals -> Pesticides
INSECTICIDES

Methods of Manufacturing

REACTION OF P-CHLOROPHENYL CHLOROMETHYL SULFIDE AND SODIUM DIETHYL PHOSPHORODITHIOATE.

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies Carbophenothion (technical grade) as an active ingredient believed to be obsolete or discontinued for use as a pesticide.
USEFUL ON WIDE RANGE OF FRUIT & NUT, VEGETABLE, & FIBER CROPS. PARTICULARLY EFFECTIVE AS ACARICIDE. ... /FOREIGN APPLICATIONS/: CONTROL OF LEAFHOPPER & BROWN PLANTHOPPER (PHILIPPINE RECOMMENDATION) (LETHOX EC).
AS INSECTICIDE AGAINST LICE, TICKS, AND BLOWFLIES ON LIVESTOCK. DIPPING SHEEP PROVIDES PROTECTION AGAINST SUSCEPTIBLE PARASITES FOR OVER 2 MO. /FORMER/
USA REGULATIONS DO NOT PERMIT ITS USE ON FOOD PRODUCING ANIMALS, BUT ALLOWS 10 PPM TOLERANCE FOR ITS RESIDUES IN OR ON DEHYDRATED CITRUS PULP OR MEAL FOR CATTLE FEED WHEN PRESENT ... AS RESULT OF ITS INSECTICIDAL APPLICATION TO CITRUS FRUITS, & HAS ALLOWED 0.1 PPM RESIDUE IN RED MEATS ... . /FORMER/

Analytic Laboratory Methods

PRODUCT ANALYSIS: A. UV ABSORPTION @ 263 NM. B. HYDROLYZE EXTRACT, REACT WITH 2,6-DIBROMO-N-CHLORO-P-QUINONEIMINE & MEASURE @ 480 NM. C. HYDROLYZE WITH ALKALI AFTER EXTRACTION & ACIDIFICATION TO LIBERATE FORMALDEHYDE, WHICH IS DETERMINED BY COLOR REACTION WITH CHROMATROPIC ACID ... D. OXIDIZE WITH PERACETIC ACID AND DETERMINE BY ENZYMATIC METHOD ... .
GENERAL SAMPLE, COLUMN CHROMATOGRAPHY, SPECTROPHOTOMETRY @ 490 NM.
HYDROLYSIS WITH AQ POTASSIUM HYDROXIDE TO P-CHLOROTHIOPHENOL & REACTION WITH TETRAZOTIZED O-DIANISIDINE PH 4.8-6.7 GIVES YELLOW COLOR IN CARBONTETRACHLORIDE WITH MAX @ 375 NM.
AOAC Method 974.22. Organophosphorus Pesticide Residues Carbon column cleanup method.
For more Analytic Laboratory Methods (Complete) data for CARBOPHENOTHION (9 total), please visit the HSDB record page.

Clinical Laboratory Methods

TWO PHASE HYDROGEN PEROXIDE-ACETIC ACID-BENZENE SYSTEM TO OXIDIZE CARBOPHENOTHION TO STRONG CHOLINESTERASE INHIBITORS. DETERMINATION BY MEASURING INHIBITION BY IT OF CHOLINESTERASE IN HUMAN BLOOD PLASMA.

Interactions

Following relatively large single doses, carbophenothion potentiates the toxicity of malathion about 3-fold. It does not potentiate other compounds tested.

Stability Shelf Life

RELATIVELY STABLE TO HYDROLYSIS AND HEAT (LESS THAN 80 °C).

Dates

Modify: 2023-08-15
1: Clark JR, Patrick JM Jr, Middaugh DP, Moore JC. Relative sensitivity of six estuarine fishes to carbophenothion, chlorpyrifos, and fenvalerate. Ecotoxicol Environ Saf. 1985 Dec;10(3):382-90. PubMed PMID: 2419075.
2: McCarty RT, Haufler M, McBeth CA Jr. Acute toxicity of carbophenothion and demeton in sheep. Am J Vet Res. 1967 Mar;28(123):507-10. PubMed PMID: 6033698.
3: Sánchez-Fortún S, Barahona V. The use of carbamates, atropine, and 2-pyridine aldoxime methoiodide in the protection of Artemia salina against poisoning by carbophenothion. Environ Toxicol Chem. 2001 Sep;20(9):2008-13. PubMed PMID: 11521828.
4: Older JJ, Hatcher RL. Food poisoning caused by carbophenothion. JAMA. 1969 Sep 1;209(9):1328-30. PubMed PMID: 5819901.
5: Stanley PI, Bunyan PJ. Hazards to wintering geese and other wildlife from the use of dieldrin, chlorfenvinphos and carbophenothion as wheat seed treatments. Proc R Soc Lond B Biol Sci. 1979 Jul 18;205(1158):31-45. PubMed PMID: 40240.
6: Uilenberg G, Gaulier R. [Accidental poisoning of cattle by spraying with an organophosphoric insecticide, carbophenothion]. Rev Elev Med Vet Pays Trop. 1965;18(2):175-81. French. PubMed PMID: 5889951.
7: Treeby PJ. Carbophenothion as a sheep dip for the control of blowfly, lice and keds. Vet Rec. 1967 Sep 30;81(14):332-5. PubMed PMID: 6069237.
8: Westlake GE, Bunyan PJ, Stanley PI. Variation in the response of plasma enzyme activities in avian species dosed with carbophenothion. Ecotoxicol Environ Saf. 1978 Sep;2(2):151-9. PubMed PMID: 729517.
9: Brown PM, Uppal GS. Improved clean-up procedure for the determination of small residues of carbophenothion in mice. J Chromatogr. 1980 Mar 21;190(1):201-2. PubMed PMID: 7380946.
10: Nigg HN, Allen JC, King RW, Thompson NP, Edeards GJ, Brooks RF. Dislodgeable residues of parathion and carbophenothion in Florida citrus: a weather model. Bull Environ Contam Toxicol. 1978 May;19(5):578-88. PubMed PMID: 667388.
11: Treeby PJ. Control of an outbreak of gamma-BHC-resistant sheep body lice in the north of England with the phosphoric ester carbophenothion. Vet Rec. 1966 Sep 17;79(12):326-8. PubMed PMID: 6008204.
12: Liu H, Kong W, Gong B, Miao Q, Qi Y, Yang M. Rapid analysis of multi-pesticides in Morinda officinalis by GC-ECD with accelerated solvent extraction assisted matrix solid phase dispersion and positive confirmation by GC-MS. J Chromatogr B Analyt Technol Biomed Life Sci. 2015 Jan 1;974:65-74. doi: 10.1016/j.jchromb.2014.10.017. Epub 2014 Oct 22. PubMed PMID: 25463199.
13: DeBaun JR, Menn JJ. Sulfoxide reduction in relation to organophosphorus insecticide detoxification. Science. 1976 Jan 16;191(4223):187-8. PubMed PMID: 1246606.
14: Baker JA, Jordaan JO, Robertson WD. Ixodicidal resistance in Boophilus microplus (Canestrini) in the Republic of South Africa and Transkei. J S Afr Vet Assoc. 1979 Dec;50(4):296-301. PubMed PMID: 553968.
15: Li X, Gan P, Peng R, Huang C, Yu H. Determination of 23 organophosphorous pesticides in surface water using SPME followed by GC-MS. J Chromatogr Sci. 2010 Mar;48(3):183-7. PubMed PMID: 20223083.
16: Torres CM, Picó Y, Marín R, Mañes J. Evaluation of organophosphorus pesticide residues in citrus fruits from the Valencian community (Spain). J AOAC Int. 1997 Sep-Oct;80(5):1122-8. PubMed PMID: 9325585.
17: Goodspeed DP, Chestnut LI. Determining organohalides in animal fats using gel permeation chromatographic cleanup: repeatability study. J Assoc Off Anal Chem. 1991 Mar-Apr;74(2):388-94. PubMed PMID: 2050618.
18: Thompson NP. Disappearance of dislodgable residues of five organophosphate pesticides on citrus leaves and fruit during dry and wet weather in Florida. Arch Environ Contam Toxicol. 1976;5(1):55-61. PubMed PMID: 1015863.
19: Gutiérrez Valencia TM, García de Llasera MP. Determination of organophosphorus pesticides in bovine tissue by an on-line coupled matrix solid-phase dispersion-solid phase extraction-high performance liquid chromatography with diode array detection method. J Chromatogr A. 2011 Sep 28;1218(39):6869-77. doi: 10.1016/j.chroma.2011.08.011. Epub 2011 Aug 12. PubMed PMID: 21872255.
20: Torres CM, Picó Y, Redondo MJ, Mañes J. Matrix solid-phase dispersion extraction procedure for multiresidue pesticide analysis in oranges. J Chromatogr A. 1996 Jan 5;719(1):95-103. PubMed PMID: 8589838.

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